molecular formula C₉H₆D₅F₂NO B1154814 β-Amino-γ,γ-difluoro-benzenepropanol-d5

β-Amino-γ,γ-difluoro-benzenepropanol-d5

Cat. No.: B1154814
M. Wt: 192.22
Attention: For research use only. Not for human or veterinary use.
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Description

β-Amino-γ,γ-difluoro-benzenepropanol-d5 is a stable isotope-labeled chemical compound featuring deuterium atoms and a difluoromethylene group. It is supplied as a stable isotope and is intended for research applications only. This compound serves as a valuable building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms can significantly alter the physicochemical properties of molecules, influencing their pKa, lipophilicity, and metabolic stability, which is a strategy widely used in the design of pharmaceuticals and agrochemicals . The deuterated (d5) form of this β-amino-γ,γ-difluoro structure is particularly useful for tracing studies, acting as an internal standard in mass spectrometry, and investigating drug metabolism and pharmacokinetics (DMPK). Furthermore, the β-amino alcohol moiety is a privileged structure found in many biologically active compounds and can be used in the development of novel hydrogels with enhanced biostability and biocompatibility . As a multifunctional synthon, this chemical enables researchers to access a diverse range of complex fluorinated and deuterated target molecules for advanced scientific investigation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₆D₅F₂NO

Molecular Weight

192.22

Synonyms

2-Amino-3,3-difluoro-3-phenylpropan-1-ol-d5

Origin of Product

United States

Synthetic Methodologies and Derivatization of β Amino γ,γ Difluoro Benzenepropanol D5

Advanced Synthetic Routes for the Preparation of β-Amino-γ,γ-difluoro-benzenepropanol-d5

A plausible retrosynthetic analysis of this compound points to a key intermediate: a β-amino-γ,γ-difluoro ketone bearing the deuterated phenyl ring. The stereoselective reduction of this ketone would yield the target amino alcohol. The primary challenges, therefore, lie in the construction of this ketone precursor, the site-specific introduction of deuterium (B1214612), and the stereocontrolled reduction of the carbonyl group.

The "d5" designation indicates that the five hydrogen atoms on the phenyl ring are replaced with deuterium. This can be accomplished either by starting with a pre-deuterated building block or by performing a hydrogen-deuterium (H/D) exchange reaction on a suitable intermediate.

Directed Synthesis using Deuterated Starting Materials: A highly effective strategy is to begin the synthesis with a commercially available deuterated starting material, such as bromobenzene-d5 (B116778) or benzene-d6 (B120219). cdnsciencepub.comirisotope.com For instance, bromobenzene-d5 can be used to form a Grignard reagent or an organolithium species, which can then be reacted with an appropriate electrophile to build the propanol (B110389) backbone. Alternatively, benzene-d6 could undergo a Friedel-Crafts acylation with a suitable difluoroacyl chloride derivative to form a ketone precursor, although this method may present challenges with regioselectivity and functional group compatibility. Using deuterated starting materials like bromobenzene-d5 is often preferred in pharmaceutical research as it ensures a high level of deuterium incorporation at specific sites. irisotope.com

Catalytic Hydrogen-Deuterium (H/D) Exchange: Post-synthetic H/D exchange offers another route for deuterium incorporation. Various catalytic systems can achieve this on aromatic rings using deuterium oxide (D₂O) as an inexpensive deuterium source. oup.comtcichemicals.com These methods are advantageous when the non-deuterated analogue of an advanced intermediate is more readily accessible. However, they can sometimes suffer from incomplete exchange or require harsh conditions.

Catalyst SystemDeuterium SourceConditionsSubstrate ScopeCitation
Pt/C, H₂ (cat.)D₂ORoom Temp to 180 °CEfficient for electron-rich aromatics like phenols. oup.com oup.com
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)D₂OMildEffective for various (hetero)aromatic derivatives. tcichemicals.com tcichemicals.com
[mesitylene–H]⁺ (Arenium acid)C₆D₆AmbientPerdeuteration of polycyclic aromatic hydrocarbons. acs.org acs.org
Ruthenium catalyst with amine additiveD₂ON/ASelective for ortho-positions of aromatic carbonyl compounds. nih.gov nih.gov
Pd(OAc)₂ / Ad₂PⁿBuCD₃OD80 °CDeuterodehalogenation of aryl halides. rsc.org rsc.org

For the synthesis of this compound, a Pt/C-catalyzed exchange on a ketone precursor could be a viable option, though it may risk side reactions depending on the stability of the rest of the molecule under the required conditions. oup.com

The target molecule contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The controlled synthesis of a single desired stereoisomer is critical and is typically achieved through the diastereoselective reduction of a prochiral β-amino ketone precursor.

The most direct route involves the stereoselective reduction of γ,γ-difluoro-β-amino-phenyl-d5-propiophenone. Methodologies developed for the reduction of β-amino ketones to γ-amino alcohols are directly applicable here. le.ac.uk The choice of catalyst system is crucial for controlling the stereochemical outcome, allowing for selective access to either syn- or anti- diastereomers. le.ac.uk

Synthesis of anti-Diastereomers: Asymmetric transfer hydrogenation (ATH) using an iridium catalyst, such as one derived from [IrCp*Cl₂]₂ and a chiral amino acid amide ligand, with 2-propanol as the hydrogen source, has been shown to produce anti-γ-amino alcohols with high diastereoselectivity. le.ac.uk

Synthesis of syn-Diastereomers: Conversely, asymmetric hydrogenation using molecular hydrogen in the presence of a rhodium-based catalyst, such as one prepared from Rh(COD)₂BF₄ and a chiral bisphosphine ligand like (R)-BINAP, typically yields the corresponding syn-γ-amino alcohols. le.ac.uk

Another powerful strategy involves building the molecule from chiral pool precursors, such as α-amino acids. A method has been described for synthesizing enantiomerically pure anti-β-amino alcohols from optically pure α-(N,N-dibenzylamino)benzyl esters. rsc.org This involves reduction to an aldehyde with DIBAL-H followed by an in situ Grignard reaction, a technique that could be adapted by using a difluoromethyl Grignard reagent. rsc.org

MethodCatalyst/ReagentTypical OutcomeKey FeatureCitation
Asymmetric Transfer HydrogenationIr/α-substituted-amino acid amide complexanti-amino alcoholComplementary to Rh-catalyzed methods. le.ac.uk le.ac.uk
Asymmetric HydrogenationRh/BINAP complexsyn-amino alcoholHigh diastereoselectivity under H₂ pressure. le.ac.uk le.ac.uk
Reduction-Addition from Amino EsterDIBAL-H, then Grignard Reagentanti-amino alcoholBuilds from chiral α-amino acid pool. rsc.org rsc.org
OrganocatalysisChiral Amidine or Bifunctional CatalystsEnantioenriched β-lactams or β-amino acidsProvides access to chiral building blocks. thieme-connect.com thieme-connect.com

For pharmaceutical development, synthetic routes must be scalable and efficient. Flow chemistry, particularly using superheated solvents, offers significant advantages by accelerating reaction rates and improving safety and productivity. acs.org Steps in the synthesis of this compound, such as the reduction of the ketone or the initial coupling reactions, could be translated from batch to continuous flow processes. acs.org Operating at temperatures above the solvent's boiling point under pressure can reduce reaction times from hours to minutes. acs.org For example, the synthesis of β-amino alcohol pharmaceuticals has been achieved using flow reactors, demonstrating the industrial applicability of this technology. acs.org

Furthermore, biocatalytic methods are emerging as powerful tools for scalable synthesis. The use of enzymes like l-threonine (B559522) transaldolases has been demonstrated for the milligram-scale synthesis of various β-hydroxy-α-amino acids, which are structurally related to the target molecule. nih.gov Such enzymatic approaches often provide high stereoselectivity under mild, environmentally benign conditions.

The introduction of the γ,γ-difluoro and phenyl-d5 moieties relies on specific catalytic methods.

Fluorine Introduction: The gem-difluoro group is a common bioisostere for a ketone or ether, and its introduction requires specialized reagents. A common strategy for creating the γ,γ-difluoro ketone precursor is through a Reformatsky-type reaction. le.ac.uknih.gov This could involve the reaction of an imine derived from phenyl-d5-aldehyde with an organozinc reagent generated from ethyl iododifluoroacetate. le.ac.uknih.gov This approach builds the carbon skeleton while incorporating the difluoro group simultaneously.

Alternatively, the difluoro group can be introduced by the deoxofluorination of a corresponding ketone. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can convert a carbonyl group into a gem-difluoride, although this would require a 1,3-dicarbonyl precursor. organic-chemistry.org

Deuterium Introduction: As discussed in section 2.1.1, catalytic methods provide an alternative to using deuterated starting materials. Metal-free catalysis using B(C₆F₅)₃ and D₂O can deuterate (hetero)aromatic compounds under mild conditions. tcichemicals.com For the β-amino C-H bond itself (not relevant for the phenyl-d5 target but important for general deuteration strategies), a cooperative B(C₆F₅)₃/N-alkylamine catalyst system can achieve regioselective deuteration using acetone-d₆ as the deuterium source. oup.com

Chemical Modifications and Derivatization of this compound

To understand the role of each structural component of this compound in potential biological systems, the synthesis of structural analogs is essential. These analogs are designed by systematically altering one feature of the molecule at a time. The synthetic routes described above can be readily adapted to produce these analogs by simply substituting the relevant starting materials.

Non-Deuterated Analog: Synthesizing the corresponding C₆H₅ version allows for the study of the kinetic isotope effect (KIE), revealing whether C-H bond cleavage on the aromatic ring is involved in the rate-determining step of its metabolic pathway. This would be achieved by using standard bromobenzene (B47551) instead of bromobenzene-d5.

Non-Fluorinated and Monofluorinated Analogs: Replacing the γ,γ-difluoro group with a CH₂ or CHF group would help elucidate the role of the fluorine atoms. The strong electron-withdrawing nature and steric properties of the CF₂ group can significantly impact molecular conformation, pKa of the amino group, and binding interactions. The non-fluorinated analog could be synthesized via a standard aldol (B89426) or Mannich reaction, while a monofluorinated version would require a different set of fluorinating reagents.

Analogs with Varied Phenyl Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl-d5 ring can probe electronic effects and explore structure-activity relationships (SAR). This would involve starting with the appropriately substituted bromobenzene-d5 derivative.

Stereochemical Analogs: The deliberate synthesis of all four stereoisomers (syn-(R,S), syn-(S,R), anti-(R,R), and anti-(S,S)) using the stereoselective methods described in section 2.1.2 is crucial for determining which stereochemistry confers optimal activity.

Preparation of Labeled Derivatives for Tracer Studies

The introduction of stable isotopes, such as deuterium (²H or D), into a drug candidate or a biologically active molecule is a crucial strategy for conducting tracer studies. These studies are essential for understanding the metabolic fate, pharmacokinetic profile, and pharmacodynamic properties of a compound. The deuteration of the aromatic ring in β-Amino-γ,γ-difluoro-benzenepropanol to yield the d5 variant can be achieved through various established methods of hydrogen-deuterium (H-D) exchange on aromatic systems.

One of the most effective methods for the selective deuteration of aromatic rings is through a palladium-catalyzed H-D exchange reaction. thieme-connect.comresearchgate.net This approach is particularly advantageous as it often proceeds with high levels of deuterium incorporation and can be performed under relatively mild conditions, thus preserving the integrity of other functional groups in the molecule. For the synthesis of this compound, the non-deuterated precursor, β-Amino-γ,γ-difluoro-benzenepropanol, would be subjected to deuteration.

The reaction typically involves the use of a palladium on carbon (Pd/C) catalyst in the presence of a deuterium source, most commonly deuterium oxide (D₂O). thieme-connect.com The reaction temperature can be controlled to influence the extent and position of deuteration. For the phenyl ring, heating is generally required to facilitate the exchange. It has been demonstrated that phenylalanine derivatives can be selectively deuterated at the β-position at 110 °C, while higher temperatures can lead to deuteration at the α-position as well. thieme-connect.comresearchgate.net For the deuteration of the aromatic ring of a phenylalaninol derivative, conditions would be optimized to ensure complete exchange of all five phenyl protons.

Another powerful reagent for aromatic H-D exchange is deuterated trifluoromethanesulfonic acid (TfOD). researchgate.net This superacid can facilitate the deuteration of aromatic rings under mild conditions, often at room temperature, and has been successfully applied to aromatic amino acids and their derivatives while retaining the stereochemistry at chiral centers. researchgate.net The choice of method would depend on the stability of the substrate to the reaction conditions and the desired level of deuterium incorporation.

Below is a representative table of reaction conditions for the deuteration of an aromatic ring in a molecule with structural similarities to β-Amino-γ,γ-difluoro-benzenepropanol, based on published methods for phenylalanine derivatives. thieme-connect.comresearchgate.net

EntryDeuterium SourceCatalystSolventTemperature (°C)Time (h)Deuterium Incorporation (%)
1D₂O10% Pd/CD₂O12024>95 (aromatic)
2D₂O5% Pt/CD₂O10018>90 (aromatic)
3TfOD-TfOD2512>98 (aromatic)

This table presents hypothetical data based on analogous reactions and is for illustrative purposes.

Formation of Crystalline Forms and Polymorphs for Structural Analysis

The isolation of a compound in a crystalline form is essential for its unambiguous structural characterization via single-crystal X-ray diffraction. Furthermore, the existence of multiple crystalline forms, or polymorphs, is a common phenomenon for organic molecules and can have significant implications for the physical properties of a substance, such as its solubility, melting point, and stability. nih.gov For a chiral molecule like this compound, understanding its solid-state structure and potential for polymorphism is of great importance.

The crystallization of β-amino alcohols can often be achieved through standard techniques such as slow evaporation from a suitable solvent, or by using a solvent-antisolvent system. The choice of solvent is critical and is typically determined through screening a range of solvents with varying polarities. For amphetamine and its analogs, which share the phenylpropylamine scaffold, hydrochloride salts are commonly prepared to facilitate crystallization. researchgate.netresearchgate.net The formation of a salt with an achiral acid like HCl can lead to the crystallization of a racemic conglomerate or a racemic compound.

Given the presence of amino and hydroxyl groups, hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The crystal structure of a fluoro-analogue of 3,4-(methylenedioxy)amphetamine hydrochloride revealed strong intermolecular N-H···Cl hydrogen bonds that dictate the crystal lattice. researchgate.net Similar interactions would be anticipated for the title compound.

Polymorph screening is a systematic search for different crystalline forms of a compound. This is often carried out by varying crystallization conditions such as the solvent, temperature, cooling rate, and the presence of additives. Techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and microscopy are used to identify and characterize different polymorphs. The study of polymorphism in deuterated compounds has also been a subject of interest, as the subtle changes in intermolecular interactions due to deuteration can sometimes lead to different packing arrangements. acs.org

A representative table outlining potential crystallization conditions for screening for polymorphs of this compound is provided below.

ExperimentSolvent System (v/v)Temperature (°C)MethodObserved Form
1Ethanol25Slow EvaporationForm I (Needles)
2Isopropanol/Hexane (1:3)4Antisolvent AdditionForm II (Plates)
3Acetone-20Cooling CrystallizationForm I (Needles)
4Methanol/Water (2:1)25Vapor Diffusion (vs. water)Form III (Prisms)

This table presents hypothetical data for illustrative purposes to demonstrate a typical polymorph screening experiment.

Advanced Spectroscopic and Structural Elucidation of β Amino γ,γ Difluoro Benzenepropanol D5

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. For a complex molecule like β-Amino-γ,γ-difluoro-benzenepropanol-d5, which contains multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, ²H), a suite of one-dimensional and two-dimensional experiments is required to assign all signals and confirm the compound's identity, purity, and stereochemistry.

Applications of ¹H, ¹³C, ¹⁹F, and ²H NMR for Positional Assignment and Purity

One-dimensional NMR spectra provide the initial and most crucial information regarding the chemical environment of the active nuclei.

¹H NMR: The proton NMR spectrum is used to identify the non-deuterated parts of the molecule. The key signals correspond to the protons of the propanol (B110389) backbone. The absence of signals in the aromatic region (~7.2-7.6 ppm) confirms the pentadeuteration of the phenyl ring. The protons on the chiral centers (Cα and Cβ) often exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

¹³C NMR: The carbon-13 spectrum reveals the number of unique carbon environments. The carbon attached to the two fluorine atoms (Cγ) typically appears as a triplet due to one-bond C-F coupling (¹JCF). The other carbons in the aliphatic chain (Cα and Cβ) show smaller, multi-bond C-F couplings. The deuterated phenyl carbons (C₁-C₆) exhibit signals as low-intensity multiplets due to one-bond C-D coupling.

¹⁹F NMR: The fluorine-19 spectrum is highly sensitive and provides direct information about the fluorinated center. For the γ,γ-difluoro moiety, a single resonance is expected as the two fluorine atoms are chemically equivalent. This signal's multiplicity is dictated by coupling to the vicinal proton at the β-position, typically resulting in a doublet.

²H NMR: Deuterium (B1214612) NMR is employed to confirm the position of isotopic labeling. A characteristic signal in the aromatic region confirms the successful incorporation of deuterium onto the benzene (B151609) ring.

The combined data from these experiments allow for the complete positional assignment of atoms within the molecule and serve as a primary assessment of its chemical purity.

Table 1: Hypothetical 1D NMR Data for this compound in CDCl₃

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H 3.85m--CH(NH₂)
3.70m--CH₂OH (Ha)
3.60m--CH₂OH (Hb)
2.10br s--NH₂, -OH
¹³C 128.5tJCD = 24.5C-D (Phenyl)
124.8t (¹JCF = 245.0)t (²JCH = 28.0)Cγ (CF₂)
55.2t (²JCF = 22.5)-
65.1t (³JCF = 5.5)-
¹⁹F -115.0d³JHF = 15.0-CF₂
²H 7.35m-C₆D₅-

Note: This table contains plausible, illustrative data.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for establishing atomic connectivity and spatial relationships, which are critical for confirming the structure and determining stereochemistry.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this molecule, a COSY spectrum would show a correlation between the proton on the β-carbon and the protons of the adjacent α-methylene group (-CH₂OH), confirming the backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for definitively assigning the ¹³C signals for the Cβ and Cα positions by correlating them with their respective attached proton signals observed in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting molecular fragments. For instance, HMBC would show correlations from the α-CH₂ protons to the β-carbon and from the β-CH proton to the γ-carbon (CF₂) and the deuterated phenyl ring, confirming the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. NOESY is particularly useful for conformational analysis and verifying stereochemistry by observing through-space interactions between protons on the aliphatic chain.

Quantitative NMR (qNMR) for Accurate Purity and Concentration Determination

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. The method relies on comparing the integral of a specific analyte signal with the integral of a signal from a certified internal standard of known concentration.

For this compound, a well-resolved signal in the ¹H NMR spectrum, such as the one corresponding to the β-proton, can be selected for quantification. The signal must be free from overlap with other analyte or impurity signals. By adding a precisely weighed amount of an internal standard (e.g., maleic acid, dimethyl sulfone) to a known mass of the sample, the purity can be calculated with high accuracy and precision. Key considerations for accurate qNMR include ensuring a long relaxation delay (d1) to allow for complete magnetization recovery of all nuclei, leading to reliable integration.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragment Analysis

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the verification of isotopic labeling.

Accurate Mass Measurement and Isotope Pattern Analysis

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, the expected monoisotopic mass of the protonated molecule, [M+H]⁺, can be calculated precisely. The experimentally measured mass must match this theoretical value within a narrow tolerance (typically < 5 ppm) to confirm the identity.

Furthermore, the isotope pattern of the molecular ion provides confirmation of the elemental composition. The presence of five deuterium atoms will produce a characteristic isotopic distribution that differs from its non-deuterated analog, providing strong evidence for the successful deuteration.

Table 2: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/zMass Error (ppm)Elemental Formula
[M+H]⁺193.1215193.1211-2.1C₉D₅H₇F₂NO⁺

Note: This table contains plausible, illustrative data.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For protonated this compound, characteristic fragmentation pathways would likely include:

Neutral loss of water (H₂O): A common fragmentation for alcohols.

Neutral loss of ammonia (B1221849) (NH₃): A typical loss from a primary amine.

Cleavage of the Cα-Cβ bond: This would lead to fragments containing the aminomethanol (B12090428) moiety and the difluorobenzyl-d5 moiety.

The accurate mass measurement of these fragment ions helps to elucidate the fragmentation pathways and provides further structural confirmation. For instance, the observation of a fragment corresponding to the [C₆D₅CF₂]⁺ ion would strongly support the assigned structure.

Table 3: Hypothetical MS/MS Fragmentation Data for Precursor Ion m/z 193.12

Product Ion m/zPossible Neutral LossProposed Fragment Structure
175.11H₂O[C₉D₅H₅F₂N]⁺
176.10NH₃[C₉D₅H₄F₂O]⁺
142.06CH₄NO[C₈D₅H₂F₂]⁺
132.06C₂H₆NO[C₇D₅F₂]⁺ (Difluorobenzyl-d5 cation)

Note: This table contains plausible, illustrative data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, the spectra would be characterized by vibrations of its amino, hydroxyl, difluoro, and deuterated phenyl groups.

The deuteration of the benzene ring is expected to cause a noticeable shift in the vibrational frequencies of the aromatic C-D bonds compared to C-H bonds in the non-deuterated analogue. The C-D stretching vibrations are anticipated to appear at lower wavenumbers (around 2200-2300 cm⁻¹) than the typical aromatic C-H stretches (3000-3100 cm⁻¹), due to the heavier mass of deuterium. Similarly, C-D bending modes will also be shifted to lower frequencies.

The key functional groups would exhibit characteristic vibrational modes. The O-H stretching of the alcohol group would present as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm⁻¹ region. The C-F stretching vibrations of the difluoro group are expected in the 1000-1200 cm⁻¹ region.

Conformational studies could be performed by analyzing the fingerprint region of the spectra (below 1500 cm⁻¹), where subtle changes in molecular geometry would lead to shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in a given state could be determined.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
O-H (Alcohol) Stretching 3200-3600 Strong, Broad Weak
N-H (Amine) Symmetric & Asymmetric Stretching 3300-3500 Medium Medium
C-D (Aromatic) Stretching 2200-2300 Medium Strong
C-H (Aliphatic) Stretching 2850-2960 Medium Medium
C=C (Aromatic) Ring Stretching 1400-1600 Medium-Strong Strong
N-H (Amine) Scissoring 1590-1650 Medium Weak
C-O (Alcohol) Stretching 1000-1200 Strong Medium
C-F Stretching 1000-1200 Strong Medium
C-D (Aromatic) Out-of-plane Bending 650-800 Strong Weak

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

A key aspect of the solid-state structure would be the network of intermolecular interactions, which are crucial for crystal packing. The presence of both a hydroxyl group and an amino group, which are excellent hydrogen bond donors and acceptors, suggests that hydrogen bonding would be a dominant intermolecular force. It is likely that O-H···N, N-H···O, and O-H···O hydrogen bonds would be observed, leading to the formation of extended networks such as chains or sheets.

The fluorinated phenylpropanolamine backbone will influence the crystal packing. The difluoro group can participate in weaker C-F···H interactions, and the deuterated phenyl ring can engage in π-π stacking or C-D···π interactions. The interplay of these various non-covalent interactions would dictate the final crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound This table presents hypothetical data based on common values for similar organic molecules. It is for illustrative purposes only.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Volume (ų) 1025
Z 4
Density (calculated) (g/cm³) 1.35
Hydrogen Bonds O-H···N, N-H···O

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

This compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the electronic transitions of the chromophores within the molecule, primarily the phenyl ring. The environment of these chromophores is made chiral by the stereogenic centers, leading to a non-zero CD signal.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the two enantiomers would give mirror-image ORD curves. By comparing the experimentally obtained CD or ORD spectrum with that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be determined. These techniques are also highly sensitive for quantifying the enantiomeric excess of a sample.

Table 3: Illustrative Chiroptical Data for an Enantiomer of this compound This table provides illustrative data to demonstrate the expected output from chiroptical measurements. The signs and values are hypothetical.

Technique Parameter Illustrative Value
Optical Rotation Specific Rotation [α]D +25.5° (c 1.0, MeOH)
Circular Dichroism Wavelength (λmax) 215 nm
Molar Ellipticity [θ] +5000 deg·cm²·dmol⁻¹
Wavelength (λmax) 260 nm
Molar Ellipticity [θ] -1500 deg·cm²·dmol⁻¹

Preclinical Metabolic Stability and Biotransformation Studies of β Amino γ,γ Difluoro Benzenepropanol D5

Investigation of Kinetic Isotope Effects (KIE) on Metabolic Pathways

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). unam.mx This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is cleaved in the rate-determining step of a reaction, as the corresponding carbon-deuterium (C-D) bond is stronger and requires more energy to break. portico.orgjuniperpublishers.com

Role of Deuteration in Modulating C-H Bond Cleavage Rates by Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of catalysts responsible for the oxidative metabolism of most drugs. nih.gov A common metabolic pathway for compounds containing an aromatic ring is CYP-mediated hydroxylation, which involves the cleavage of a C-H bond. In β-Amino-γ,γ-difluoro-benzenepropanol-d5, the five deuterium atoms are located on the benzene (B151609) ring. This selective deuteration, or "metabolic blocking," is intended to slow down the rate of aromatic hydroxylation.

The primary kinetic isotope effect occurs when the bond to the isotope is broken in the rate-limiting step. unam.mxportico.org For CYP-mediated reactions, this often manifests as a slower rate of metabolism. nih.gov The C-D bond has a lower zero-point energy compared to the C-H bond, resulting in a higher activation energy for bond cleavage. portico.org Consequently, the rate of a reaction involving C-H bond scission can be 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org Studies on other deuterated compounds have shown that when CYP-mediated oxidation is the rate-limiting step, deuteration at the site of metabolism leads to a decrease in the intrinsic clearance of the drug. nih.govnih.gov Therefore, for this compound, a significant KIE is anticipated for any metabolic pathway involving the oxidation of the deuterated phenyl ring.

Assessment of Deuterium-Induced Metabolic Switching and Pathway Shunting

Slowing down a primary metabolic pathway through deuteration can cause a "metabolic switch," where the metabolic burden shifts to alternative, non-deuterated sites on the molecule. osti.govosti.gov This phenomenon, also known as pathway shunting, is a critical consideration in the design of deuterated drugs, as it can lead to the formation of different metabolites, potentially with altered pharmacological or toxicological profiles. osti.govresearchgate.net

For this compound, if aromatic hydroxylation is successfully attenuated by the KIE, CYP enzymes may preferentially attack other positions. Potential alternative metabolic pathways could include:

Oxidation of the secondary alcohol to a ketone.

Oxidative deamination of the primary amino group.

Hydroxylation at the aliphatic carbon adjacent to the benzene ring.

Conjugation reactions (Phase II metabolism), such as glucuronidation of the alcohol or amino group.

Studies on other drugs have demonstrated this principle; for instance, deuteration of caffeine (B1668208) at specific methyl groups depressed demethylation at those sites and shifted metabolism to other methyl groups. osti.gov Similarly, unexpected metabolic switching has been observed in compounds like doxophylline, where deuteration at the primary metabolic sites triggered a complex, multidirectional shift in its biotransformation, altering its pharmacodynamic properties. acs.orgnih.govresearchgate.net Assessing this potential is a crucial step in the preclinical evaluation of this compound.

In Vitro Metabolic Profiling in Subcellular Fractions (Microsomes, Cytosol) and Isolated Hepatocytes

To predict the metabolic fate of this compound in humans, a series of in vitro experiments using liver-derived preparations are essential. These studies typically involve subcellular fractions like microsomes and cytosol, as well as intact cells such as isolated hepatocytes.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly the cytochrome P450 superfamily. nih.govnih.gov Incubating the compound with liver microsomes from preclinical species (e.g., rat, mouse) and humans allows for the determination of intrinsic clearance (Clint) and the identification of primary oxidative metabolites. nih.govmdpi.com Comparing the clearance of the deuterated compound to its non-deuterated analogue in this system provides a direct measure of the KIE on oxidative metabolism. nih.gov

Cytosol: This fraction contains soluble enzymes responsible for certain Phase I (e.g., alcohol dehydrogenase) and Phase II (e.g., sulfotransferases) reactions.

Isolated Hepatocytes: These intact liver cells contain the full complement of metabolic enzymes and cofactors for both Phase I and Phase II metabolism. nih.gov Hepatocyte incubations provide a more comprehensive and physiologically relevant model, revealing a greater variety of metabolites, including conjugates, compared to subcellular fractions. nih.govnih.gov

The following interactive table presents hypothetical data illustrating how the metabolic stability of β-Amino-γ,γ-difluoro-benzenepropanol (H5-Parent) might compare to its deuterated version (D5-Parent), based on typical findings from such studies.

Table 1: Hypothetical In Vitro Metabolic Stability Data A comparative view of intrinsic clearance (Clint) and half-life (T½) for the non-deuterated (H5) and deuterated (D5) versions of β-Amino-γ,γ-difluoro-benzenepropanol.

SystemSpeciesParameterH5-ParentD5-ParentKH/KD (Clint H5/D5)
Liver MicrosomesHumanClint (μL/min/mg)55.025.02.2
T½ (min)31.569.3
Liver MicrosomesRatClint (μL/min/mg)180.088.22.04
T½ (min)7.715.7
HepatocytesHumanClint (μL/min/106 cells)24.115.11.6
T½ (min)57.992.4

Identification and Characterization of Preclinical Metabolites

Following incubation, identifying the structures of the resulting metabolites is paramount to understanding the biotransformation pathways.

Application of LC-MS/MS and NMR for Metabolite Structural Elucidation

A combination of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for comprehensive metabolite identification. nih.govnih.gov

LC-MS/MS: This technique is highly sensitive and ideal for detecting and quantifying the parent drug and its metabolites in complex biological matrices. ijpras.com The liquid chromatography step separates the different compounds, which are then ionized and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the prediction of elemental compositions for the parent compound and its metabolites. ijpras.com Tandem MS (MS/MS) fragments the metabolite ions to reveal structural information, helping to pinpoint the site of metabolic modification (e.g., a +16 Da mass shift indicates hydroxylation). ijpras.com

NMR Spectroscopy: While less sensitive than MS, NMR provides definitive structural information. nih.gov After a metabolite is isolated and purified, 1D and 2D NMR experiments can unambiguously determine its complete chemical structure, including the precise location of any functional group additions or modifications. This is particularly useful for distinguishing between isomers that may be indistinguishable by MS alone. nih.gov The combined use of these platforms provides complementary data, enhancing the confidence in structural assignments. nih.govwiley.com

The following table outlines potential metabolites of this compound that could be identified using these techniques.

Table 2: Potential Preclinical Metabolites of this compound A list of hypothetical metabolites, their formation pathways, and the analytical techniques used for their characterization.

Metabolite IDProposed BiotransformationAnalytical Evidence (LC-MS/MS)Structural Confirmation (NMR)
M1Oxidation of secondary alcoholMass shift of -2 Da from parentAppearance of ketone signal, disappearance of alcohol proton signal
M2Oxidative deaminationMass shift of -1 Da from parent, loss of NH2Loss of amine-adjacent proton signals
M3N-Acetylation (Phase II)Mass shift of +42 Da from parentAppearance of acetyl group signals
M4O-Glucuronidation (Phase II)Mass shift of +176 Da from parentAppearance of glucuronic acid moiety signals
M5Hydroxylation on non-deuterated carbonMass shift of +16 Da from parentIdentification of new hydroxyl group position on the aliphatic chain

Investigation of Defluorination Pathways

While the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, metabolic defluorination can and does occur for some fluorinated drugs. nih.govresearchgate.net This process is a safety concern, as it can release fluoride (B91410) ions and potentially generate reactive metabolites. nih.govacs.org

Defluorination can be mediated by CYP enzymes, often through hydroxylation at a fluorinated carbon. nih.govacs.org For this compound, with its γ,γ-difluoro moiety, a potential pathway could involve CYP-mediated oxidation at the difluorinated carbon. This would form an unstable intermediate that could subsequently eliminate fluoride. Other mechanisms, such as oxidative defluorination of the aromatic ring (if it were fluorinated) or other complex rearrangements, have also been reported for other compounds. nih.govhyphadiscovery.com Investigating this possibility involves searching for metabolites that have lost one or both fluorine atoms and looking for evidence of fluoride release in the incubation medium. The cleavage of C-C bonds adjacent to oxidized centers is another known P450-mediated reaction that could be relevant, especially if oxidation occurs near the difluorinated carbon. illinois.eduresearchgate.netnih.gov

Enzymatic Biotransformation Mechanisms and Substrate Specificity

Phase I reactions, which include oxidation, reduction, and hydrolysis, are chiefly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. nih.gov These enzymes are responsible for introducing or exposing functional groups on the substrate, thereby preparing it for subsequent Phase II conjugation reactions. nih.gov The presence of deuterium and fluorine atoms in this compound is anticipated to modulate its susceptibility to CYP-mediated metabolism.

Deuteration, the replacement of hydrogen with its stable isotope deuterium, is a well-established strategy to enhance the metabolic stability of drug candidates. researchgate.netpharmaffiliates.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where the rate of a reaction that involves the cleavage of a C-D bond is significantly slower than that of a C-H bond. nih.gov For this compound, the d5-labeling on the benzene ring is likely to retard the rate of aromatic hydroxylation, a common metabolic pathway catalyzed by CYP enzymes.

Similarly, the introduction of fluorine atoms can drastically alter the metabolic profile of a compound. researchgate.netnih.gov The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. fluoridealert.org The difluoro group at the γ-position of the propanol (B110389) chain in this compound is expected to block metabolism at this site. This modification not only enhances metabolic stability but also influences the compound's electronic properties and conformation, which can affect its binding affinity to enzyme active sites. fluoridealert.orgnih.gov

The substrate specificity of metabolic enzymes is a crucial factor in determining the biotransformation pathways of a drug. While specific experimental data on the interaction of this compound with various enzymes is not available, general principles of enzyme-substrate interactions allow for a prospective analysis. The size, shape, and electronic distribution of the molecule will dictate its recognition and binding by enzymes. nih.gov

The following interactive data tables provide a hypothetical overview of the expected enzymatic interactions and metabolic outcomes for this compound, based on the known effects of deuteration and fluorination on drug metabolism.

Table 1: Predicted Major Metabolic Enzymes and Their Role in the Biotransformation of this compound

Enzyme FamilySpecific Enzyme (Hypothetical)Predicted Metabolic ReactionExpected Rate of MetabolismRationale for Prediction
Phase I: Cytochrome P450 (CYP) CYP2D6, CYP3A4Aromatic HydroxylationSlowDeuteration (d5) on the benzene ring is expected to cause a significant kinetic isotope effect, slowing down the rate of hydroxylation.
CYP2C9, CYP2C19N-DealkylationModerateThe amino group is a potential site for metabolism, though steric hindrance from the difluoro group may influence the rate.
-γ-Carbon OxidationNegligibleThe gem-difluoro group at the γ-position effectively blocks oxidation at this site due to the high strength of the C-F bonds.
Phase II: UDP-Glucuronosyl-transferases (UGT) UGT1A family, UGT2B familyO-GlucuronidationModerate to FastThe hydroxyl group of the propanol side chain is a likely site for conjugation with glucuronic acid, a common detoxification pathway.
UGT1A familyN-GlucuronidationSlow to ModerateThe primary amine can undergo glucuronidation, but this pathway is often less favorable than O-glucuronidation for primary alcohols.

Table 2: Hypothetical Substrate Specificity and Enzyme Kinetics

EnzymePotential Metabolic PathwayPredicted Michaelis-Menten Constant (Km) (µM)Predicted Maximum Velocity (Vmax) (pmol/min/mg protein)Implication for Substrate Specificity
CYP3A4 Aromatic Hydroxylation> 50LowThe d5-labeling likely decreases binding affinity and significantly reduces the catalytic rate, indicating poor substrate specificity for this pathway.
UGT1A1 O-Glucuronidation10 - 50ModerateThe accessible hydroxyl group suggests that the compound could be a substrate for UGT enzymes, leading to efficient clearance via this pathway.

It is important to note that while these predictions are based on established principles of drug metabolism, in vitro and in vivo studies are essential to definitively characterize the enzymatic biotransformation mechanisms and substrate specificity of this compound. Such studies would typically involve incubating the compound with human liver microsomes, hepatocytes, and specific recombinant enzymes to identify the metabolites formed and to determine the kinetic parameters of the key metabolic reactions.

Preclinical Pharmacokinetic Principles and Distribution Studies of β Amino γ,γ Difluoro Benzenepropanol D5

In Vitro Permeability and Transport Across Biological Barriers (e.g., Caco-2 Models, Blood-Brain Barrier Models)

No specific in vitro permeability data for β-Amino-γ,γ-difluoro-benzenepropanol-d5 is publicly available.

In preclinical drug development, in vitro models like the Caco-2 cell permeability assay are fundamental for predicting the oral absorption of a drug candidate. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. These assays measure the apparent permeability coefficient (Papp) of a compound, which helps classify its potential for absorption in humans. A high Papp value generally suggests good absorption, while a low value may indicate potential absorption issues.

The presence of fluorine atoms, such as the difluoro group in this compound, can influence a molecule's physicochemical properties, including its lipophilicity and ability to cross biological membranes. Fluorination can sometimes enhance membrane permeability. However, without experimental data, the permeability characteristics of this specific compound remain speculative.

Plasma Protein Binding Characteristics in Preclinical Species

There is no publicly available information on the plasma protein binding of this compound.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available to distribute into tissues and interact with its target. High plasma protein binding can limit the free drug concentration, affecting its efficacy and clearance.

Significant differences in plasma protein binding can exist between preclinical species (e.g., mice, rats) and humans. nih.govnih.gov Understanding these differences is crucial for extrapolating preclinical findings to clinical scenarios. For instance, a drug that is highly bound in human plasma but less so in rat plasma may show different exposure-response relationships in these species. nih.gov Given that many pharmacologically active compounds exhibit high binding to plasma proteins, this would be a critical parameter to determine for this compound. nih.gov

Tissue Distribution Studies in Preclinical Models

Specific tissue distribution studies for this compound have not been published.

Tissue distribution studies in preclinical models are performed to understand where a drug goes in the body after administration and to identify potential sites of accumulation. These studies provide insights into the volume of distribution and can help predict both efficacy and potential toxicity. The physicochemical properties of a compound, including its lipophilicity and affinity for specific transporters, will govern its tissue distribution profile. The introduction of fluorine can alter these properties, but the precise impact on the tissue distribution of this compound is unknown.

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Analogs in Preclinical Systems

No direct comparative pharmacokinetic studies between this compound and its non-deuterated counterpart are available in the public record.

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used in drug design to favorably alter a compound's pharmacokinetic profile. wur.nlprinceton.edu The carbon-deuterium bond is stronger than the carbon-hydrogen bond. If the cleavage of this bond is a rate-limiting step in the drug's metabolism, deuteration can slow down the metabolic rate. princeton.edunih.gov

This "kinetic isotope effect" can lead to several potential advantages, including:

Reduced metabolic clearance wur.nl

Increased systemic exposure (AUC) nih.gov

Longer half-life wur.nl

Potentially lower or less frequent dosing princeton.edu

However, these effects are not universal and depend on the specific site of deuteration and the primary metabolic pathways of the compound. wur.nl Without experimental data, it is impossible to say whether deuteration would significantly impact the pharmacokinetics of β-Amino-γ,γ-difluoro-benzenepropanol.

Excretion Mechanisms (e.g., Renal and Biliary Clearance) in Preclinical Models

Information regarding the renal and biliary clearance of this compound is not available.

Analytical Method Development for β Amino γ,γ Difluoro Benzenepropanol D5 Quantification and Detection

Development and Validation of Chromatographic Methods (HPLC, GC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity and content of β-Amino-γ,γ-difluoro-benzenepropanol-d5. These methods are developed to provide high resolution and sensitivity for the analyte.

For HPLC analysis, a common approach involves using a C18 reversed-phase column with a mobile phase consisting of an aqueous component, often containing a modifying agent like trifluoroacetic acid (TFA), and an organic solvent such as acetonitrile (B52724) (ACN). nih.gov The isocratic or gradient elution is optimized to achieve a sharp peak for the analyte, free from interference from potential impurities. Detection is typically performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance. nih.gov

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool, especially for analyzing volatile derivatives of the compound. While many fluorinated organic compounds can be analyzed by GC-MS, challenges such as potential reactivity with the column's stationary phase must be considered. researchgate.net For some fluorinated compounds, derivatization may be necessary to improve volatility and chromatographic performance. nih.gov The choice of column, such as a DB-1 or DB-5, and the temperature program are critical parameters that are optimized to ensure good separation and peak shape. researchgate.net

Method validation for both HPLC and GC is performed in accordance with established guidelines to ensure the reliability of the results. nih.gov Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). mastelf.comyoutube.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 150 x 3.00 mm, 3 µm)
Mobile PhaseA: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA
Flow Rate0.35 mL/min
Injection Volume10 µL
DetectionUV-Vis at 200 nm
Column Temperature40 °C

This table presents a hypothetical set of HPLC conditions and does not represent actual experimental data for this compound.

Development of Bioanalytical Methods for Preclinical Biological Samples

The development of bioanalytical methods for quantifying this compound in preclinical biological samples is a critical and regulated process. These methods must be robust, reliable, and validated to meet regulatory standards. slideshare.netresearchgate.net

Sample Preparation Strategies (e.g., Protein Precipitation, Solid-Phase Extraction)

Effective sample preparation is essential to remove interfering substances from biological matrices and to concentrate the analyte of interest before analysis. rsc.orgtecan.comorganomation.com The choice of technique depends on the nature of the analyte and the biological matrix.

Protein Precipitation (PPT) is a common and straightforward method used to remove proteins from plasma or serum samples. phenomenex.com This is typically achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which causes the proteins to precipitate. phenomenex.comnih.govnih.govmdpi.com After centrifugation, the supernatant containing the analyte is collected for analysis. opentrons.com While simple, PPT may not remove all matrix interferences and can lead to sample dilution. nih.govmdpi.com

Solid-Phase Extraction (SPE) is a more selective and powerful technique for sample clean-up and concentration. researchgate.netscharlab.comselectscience.netthermofisher.com SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. scharlab.com Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. thermofisher.com Various types of sorbents are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange, allowing for tailored extraction methods. mdpi.com SPE can provide cleaner extracts and higher analyte concentration compared to PPT. researchgate.net

Table 2: Comparison of Common Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein Precipitation Simple, fast, inexpensive. phenomenex.comMay have lower recovery and less clean extracts. nih.govmdpi.com Potential for ion suppression in MS analysis.
Solid-Phase Extraction High recovery, clean extracts, analyte concentration. researchgate.netthermofisher.comMore complex and time-consuming than PPT. tecan.com Can be more expensive.

This table provides a general comparison and the optimal choice depends on the specific analytical requirements.

Use of Deuterated Internal Standards for Enhanced Accuracy and Precision

To improve the accuracy and precision of quantitative bioanalytical methods, an internal standard (IS) is used. aptochem.com An ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog. aptochem.comtexilajournal.com this compound, being a deuterated compound itself, would typically be used as an internal standard for the non-deuterated version of the compound. When analyzing this compound as the analyte, a different, structurally similar, and stable isotope-labeled compound would be selected as the internal standard.

Deuterated internal standards are advantageous because they have nearly identical chemical and physical properties to the analyte. chromforum.org This means they co-elute with the analyte during chromatography and experience similar extraction recovery and ionization efficiency in the mass spectrometer. texilajournal.comchromforum.org By correcting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly enhances the accuracy and precision of the measurement. texilajournal.commyadlm.org

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Bioanalytical method validation is a formal process that establishes, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application. fda.gov The validation is conducted according to guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA). slideshare.netresearchgate.netnalam.cafda.gov

The key validation parameters include:

Linearity and Range : This establishes the relationship between the instrument response and the known concentration of the analyte. mastelf.comyoutube.com A calibration curve is generated using a series of standards, and the linearity is typically assessed by the correlation coefficient (R²), which should ideally be ≥ 0.99. mastelf.comresearchgate.net The range is the interval between the upper and lower concentrations of the analyte that can be reliably quantified. nalam.ca

Accuracy : This measures the closeness of the determined value to the true value. mastelf.comscribd.com It is typically expressed as the percentage of recovery, which is determined by analyzing samples with known concentrations. youtube.comresearchgate.net

Precision : This assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mastelf.comscribd.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govyoutube.com

Limit of Detection (LOD) : This is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. mastelf.comyoutube.com

Limit of Quantification (LOQ) : This is the lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. mastelf.comyoutube.com

Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99 mastelf.com
Accuracy Within ±15% of the nominal value (±20% at LOQ) nalam.ca
Precision (RSD/CV) ≤ 15% (≤ 20% at LOQ) nalam.ca

These criteria are based on general regulatory guidelines and may vary depending on the specific application.

Theoretical and Computational Chemistry Approaches to β Amino γ,γ Difluoro Benzenepropanol D5

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of β-Amino-γ,γ-difluoro-benzenepropanol-d5. These calculations provide a quantum mechanical description of the molecule's electrons, allowing for the prediction of various properties.

Electronic Structure: DFT calculations can map the electron density distribution, identifying regions of high and low electron density. This is crucial for understanding the molecule's polarity and reactive sites. The presence of the difluoro group and the amino group significantly influences the electronic landscape.

Stability: The relative stabilities of different isomers and conformers of this compound can be determined by calculating their total electronic energies. These calculations can help identify the most stable geometric arrangement of the atoms in the molecule.

Reactivity: Reactivity descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using DFT. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)
Total Electronic Energy-850.123 a.u.
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The flexibility of the propanol (B110389) chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and understand the energy barriers between them.

Molecular Mechanics (MM): MM methods use classical force fields to rapidly calculate the potential energy of different conformations. nih.gov This allows for a broad exploration of the conformational space to identify low-energy structures.

Molecular Dynamics (MD): MD simulations provide a dynamic picture of the molecule's behavior over time. By simulating the atomic motions, MD can explore the conformational landscape and identify the most populated conformational states. These simulations also provide insights into the flexibility of different parts of the molecule. nih.gov

The energy landscape of this compound would likely show several local energy minima corresponding to different staggered conformations of the propanol backbone. The relative energies of these conformers would be influenced by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups.

Prediction of Molecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-interactions)

The functional groups in this compound allow for a range of non-covalent interactions that are critical for its behavior in different environments.

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors. Intramolecular hydrogen bonding between these groups can significantly stabilize certain conformations. scirp.org Intermolecular hydrogen bonding with solvent molecules or other molecules is also a key interaction.

π-interactions: The benzene (B151609) ring can engage in π-π stacking with other aromatic systems or cation-π interactions with positively charged species. These interactions are important for the molecule's binding to biological targets or its self-assembly.

Table 2: Predicted Intermolecular Interaction Energies for this compound

Interaction TypeInteracting PartnerEstimated Energy (kcal/mol)
Hydrogen BondWater-5 to -8
Halogen BondCarbonyl Oxygen-1 to -3
π-π StackingBenzene-2 to -5
Cation-πNa+-10 to -15

Note: The values in this table are hypothetical and based on typical interaction energies.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic parameters, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: Quantum chemical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts of the molecule. These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The calculated shifts are often compared to experimental data to validate the computational model.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific atomic motion, and the calculated frequencies can be used to assign the peaks in an experimental spectrum. This can provide detailed information about the molecule's structure and bonding.

Modeling of Kinetic Isotope Effects

The deuteration of the benzene ring in this compound makes the study of kinetic isotope effects (KIEs) particularly relevant. KIEs are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov

Modeling KIEs can provide detailed insights into reaction mechanisms. nih.gov For reactions involving the aromatic ring, the C-D bonds will have a different zero-point energy compared to C-H bonds. This difference can lead to a measurable KIE if the C-D bond is broken or its vibrational environment changes in the transition state of the reaction.

Computational modeling can predict the magnitude of the KIE for a proposed reaction mechanism. nih.gov By comparing the calculated KIE with experimental values, it is possible to support or rule out certain mechanistic pathways. For instance, in an electrophilic aromatic substitution reaction, a significant KIE would be expected if the C-D bond is broken in the rate-determining step.

Future Research Directions and Unaddressed Questions for β Amino γ,γ Difluoro Benzenepropanol D5

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of complex molecules like β-Amino-γ,γ-difluoro-benzenepropanol-d5, which contains both gem-difluoro and deuterated motifs, presents considerable challenges. Future research must focus on developing more efficient, scalable, and stereoselective synthetic routes.

Key Research Objectives:

Catalyst Development: The development of catalysts that can facilitate both fluorination and deuteration in a single or tandem sequence is a significant area of interest. mdpi.com This could involve bifunctional catalysts or a combination of catalysts that work in concert. For instance, exploring isothiourea catalysts for enantioselective fluorination of carboxylic acid precursors could provide a pathway to chiral fluorinated building blocks. mdpi.com

Stereoselective Synthesis: The β-carbon of the propanol (B110389) backbone is a chiral center. Future synthetic strategies must address the stereoselective synthesis of this compound. This could involve using chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to obtain specific stereoisomers, which is crucial as different isomers can have varied biological activities and metabolic fates.

Synthetic ChallengePotential Future ApproachDesired Outcome
Harsh Reaction ConditionsPhotoredox catalysis, Enzymatic reactions nih.govmdpi.comMilder conditions, higher functional group tolerance
Low StereoselectivityAsymmetric catalysis, Chiral pool synthesis rsc.orgAccess to specific, pure stereoisomers
Multi-step, Inefficient RoutesTandem or one-pot reactions foresight.orgIncreased efficiency, reduced waste

Development of Advanced Microfluidic and Automated Synthetic Platforms

To accelerate the synthesis and optimization of compounds like this compound, modern high-throughput technologies are indispensable.

Key Research Objectives:

Microfluidic Synthesis: Microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, on a nano- to picoliter scale. nih.govacs.org Developing a microfluidic platform for the synthesis of this compound would enable rapid screening of various catalysts and reaction conditions, significantly accelerating the optimization process. nih.govyoutube.com These platforms reduce reagent consumption and can improve safety when handling hazardous fluorinating agents. nih.gov

Automated Synthesis: Integrating microfluidics with automated robotic systems can create a fully autonomous platform for synthesis and purification. nih.gov Such systems can perform multi-step syntheses, including work-up and purification, without manual intervention, leading to higher reproducibility and throughput. nih.govsemanticscholar.org This would be particularly beneficial for creating a library of analogs of this compound for structure-activity relationship (SAR) studies.

TechnologyApplication to SynthesisKey Advantage
MicrofluidicsRapid screening of reaction conditions, catalyst performance acs.orgReduced reagent use, enhanced safety, precise control
Automated PlatformsEnd-to-end synthesis, purification, and analysis nih.govnih.govHigh throughput, improved reproducibility, remote operation
Droplet MicrofluidicsHigh-throughput screening in discrete compartments acs.orgMassive parallelization of experiments

Integration of Multi-Omics Data in Preclinical Metabolic Research

Understanding the metabolic fate of a deuterated and fluorinated compound is crucial. A multi-omics approach provides a holistic view of the molecular and systemic response to the compound. nih.gov

Key Research Objectives:

Comprehensive Metabolite Identification: By combining data from metabolomics (to identify the compound and its metabolites), proteomics (to observe changes in metabolic enzyme levels), and transcriptomics (to see changes in gene expression), researchers can build a comprehensive picture of how this compound is metabolized. youtube.comyoutube.com

Pathway Analysis: Multi-omics data integration can help identify the specific metabolic pathways affected by the compound. nih.govresearchgate.net This can reveal not only how the compound is broken down but also if it perturbs other endogenous metabolic pathways, which is critical for understanding its mechanism of action and potential off-target effects. nih.gov

Biomarker Discovery: Analyzing multi-omics datasets can lead to the discovery of biomarkers that indicate the compound's exposure or effect. nih.gov This is a key goal of translational medicine, enabling better monitoring in future clinical applications. nih.gov

Omics LayerInformation ProvidedIntegrated Insight
Metabolomics Direct detection of the parent compound and its metabolites. youtube.comElucidation of biotransformation pathways.
Proteomics Changes in the abundance of metabolic enzymes (e.g., CYPs). youtube.comIdentification of key enzymes responsible for metabolism.
Transcriptomics Alterations in gene expression of metabolic enzymes and transporters.Understanding the regulatory response to the compound.

Application of Machine Learning and AI in Predicting Metabolic Fate and Synthetic Strategies

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in pharmaceutical research, capable of predicting molecular properties and optimizing chemical processes. nih.govyoutube.com

Key Research Objectives:

Predicting Metabolism: ML models, trained on large datasets of known drug metabolism, can predict the likely sites of metabolism (SoMs) on this compound. nih.gov This can help researchers anticipate which metabolites might be formed, guiding analytical efforts to search for them. AI can also predict potential interactions with metabolic enzymes. nih.gov

Optimizing Synthetic Routes: AI can analyze the vast network of known chemical reactions to propose novel and efficient synthetic pathways. foresight.org These tools can identify optimal starting materials, reagents, and reaction conditions, potentially shortening the path to the target molecule and reducing costs. specialchem.com

Generative Models for Analogs: Generative AI can design novel molecular structures that are synthetically accessible and possess desired properties. youtube.com This could be used to create a virtual library of analogs of this compound with potentially improved characteristics.

AI/ML ApplicationSpecific GoalExpected Outcome
Metabolism PredictionIdentify likely sites of metabolism (SoMs) and resulting metabolites. nih.govnih.govFocused analytical studies and early toxicity assessment.
Synthetic Route PlanningDiscover the most efficient and cost-effective synthesis pathways. foresight.orgyoutube.comReduced development time and resource expenditure.
Property PredictionForecast physicochemical properties, absorption, and distribution. eurekalert.orgPrioritization of candidate molecules for synthesis.

Utilizing this compound as a Research Probe for Enzymatic Mechanisms

The unique combination of deuterium (B1214612) and fluorine makes this compound an excellent tool for investigating the mechanisms of metabolic enzymes.

Key Research Objectives:

Kinetic Isotope Effect Studies: The replacement of hydrogen with deuterium can slow down reactions where C-H bond cleavage is the rate-limiting step, an effect known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov By comparing the metabolism rate of this compound to its non-deuterated counterpart, researchers can gain insights into the mechanisms of enzymes like cytochrome P450s. nih.govresearchgate.net

Probing Enzyme Active Sites: The fluorine atoms can act as sensitive probes for nuclear magnetic resonance (¹⁹F NMR) studies. researchgate.net The chemical shift of the fluorine nuclei is highly sensitive to their local environment, allowing researchers to study how the molecule binds within an enzyme's active site. nih.govresearchgate.net This can provide valuable information for designing more potent and selective enzyme inhibitors.

Investigation of Stereochemical Aspects in Preclinical Biotransformation and Distribution

The presence of a chiral center in this compound means that its stereoisomers may behave differently in a biological system.

Key Research Objectives:

Stereoselective Metabolism: It is crucial to investigate whether metabolic enzymes process the different stereoisomers of the compound at different rates or through different pathways. This has been observed for many chiral drugs and can have significant implications for efficacy and safety.

Stereoselective Distribution: The distribution of the stereoisomers into various tissues and organs may also differ. Studying this requires the synthesis of pure stereoisomers and the development of chiral analytical methods to track them in vivo.

Enantioselective Synthesis: Research into enzymatic methods for synthesis could yield highly stereoselective routes to specific isomers, which is often a challenge with traditional chemical methods. nih.gov

Refinement of Computational Models for Deuterated and Fluorinated Systems

Accurate computational modeling can accelerate drug discovery by predicting molecular properties and interactions. However, the unique electronic properties of deuterium and fluorine present challenges for standard computational methods.

Key Research Objectives:

Force Field Development: Standard molecular mechanics force fields, such as UFF and MMFF94, may not accurately represent the behavior of molecules containing deuterium and gem-difluoro groups. acs.orgavogadro.ccwikipedia.org Future research should focus on refining existing force fields or developing new ones specifically parameterized for these types of compounds to improve the accuracy of molecular dynamics simulations. nih.gov

Quantum Mechanical Calculations: While computationally expensive, quantum mechanics (QM) methods can provide a more accurate description of the electronic effects of fluorine and the vibrational differences introduced by deuterium. These calculations can be used to benchmark and improve more efficient classical force fields.

Predictive Modeling of Interactions: Improved computational models will allow for more accurate predictions of how this compound interacts with biological targets like proteins and membranes, guiding the design of future drug candidates.

Computational MethodArea for RefinementGoal of Refinement
Molecular MechanicsForce field parameterization for C-F and C-D bonds wikipedia.orgnih.govMore accurate simulation of molecular dynamics and interactions
Quantum MechanicsTreatment of electron correlation and polarization effectsPrecise calculation of bond energies and electronic properties
Docking AlgorithmsScoring functions that account for fluorine's unique interactionsImproved prediction of binding affinity and orientation

Q & A

Q. What is the significance of fluorine substitution in β-Amino-γ,γ-difluoro-benzenepropanol-d5 for drug discovery?

The γ,γ-difluoro motif enhances metabolic stability and bioavailability by reducing oxidative metabolism and increasing lipophilicity. Fluorine’s inductive effects also modulate the basicity of the β-amino group, potentially improving binding affinity to target proteins. Methodologically, comparative studies with non-fluorinated analogs using pharmacokinetic assays (e.g., microsomal stability tests) and computational tools (e.g., logP calculations) can validate these effects .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection is critical for purity assessment (>95% as per ). Fluorine-specific NMR (¹⁹F NMR) resolves stereochemical and electronic environments of the difluoro group. For isotopic verification (deuterium-d5), tandem mass spectrometry (LC-MS/MS) or isotopic ratio analysis is recommended .

Q. What synthetic strategies are employed to prepare this compound?

A common approach involves:

  • Step 1 : Fluorination of a benzenepropanol precursor using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce γ,γ-difluoro groups.
  • Step 2 : Deuterium incorporation via catalytic hydrogenation with deuterium gas or deuterated reagents.
  • Step 3 : Resolution of stereochemistry using chiral auxiliaries or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between fluorinated and non-fluorinated analogs?

Discrepancies may arise from fluorine’s stereoelectronic effects altering protein-ligand interactions. To address this:

  • Perform X-ray crystallography or cryo-EM to compare binding modes.
  • Use molecular dynamics simulations to assess conformational changes induced by fluorine.
  • Validate findings with in vitro functional assays (e.g., enzyme inhibition kinetics) under controlled conditions .

Q. What methodologies optimize stereochemical purity in this compound synthesis?

Advanced strategies include:

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP or Jacobsen catalysts) for enantioselective amination.
  • Diastereoselective crystallization : Leverage fluorine’s steric bulk to isolate desired diastereomers.
  • Chiral HPLC : Post-synthetic purification using columns with cellulose- or amylose-based stationary phases .

Q. How does deuterium labeling (d5) influence the compound’s metabolic stability and pharmacokinetics?

Deuterium at metabolically vulnerable positions (e.g., β-amino or γ-positions) slows CYP450-mediated oxidation via the kinetic isotope effect (KIE). To evaluate:

  • Compare plasma half-life (t₁/₂) and clearance rates between deuterated and non-deuterated analogs in rodent models.
  • Use isotope tracing (e.g., ²H NMR) to track metabolic pathways .

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?

Given structural similarities to γ-amino-β-hydroxybutyric acid (a known antiepileptic agent in ), consider:

  • Seizure models : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents.
  • Dosage optimization : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.